molecular formula C24H21BrN4O2 B7758150 MFCD02366798

MFCD02366798

Cat. No.: B7758150
M. Wt: 477.4 g/mol
InChI Key: UTGXJXVIIROKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02366798 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD02366798 involves specific synthetic routes and reaction conditions. One common method includes the use of propargyl sulfonium salts as C1 synthons, which allows for the preparation of alkynyl cyclopropa[c]coumarin derivatives with medium to good yields . This method features mild reaction conditions and a broad substrate scope with good diastereoselectivity. Industrial production methods may vary, but they typically involve optimizing these synthetic routes for large-scale production while maintaining the desired purity and yield.

Chemical Reactions Analysis

MFCD02366798 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in radical reactions for reversible click chemistry, where phenothiazine dyes and amines form new chemical bonds that can be undone using ultraviolet light . Common reagents and conditions used in these reactions include chemical oxidants like N-bromosuccinimide and solvents such as water. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include sulfilimine products and other derivatives.

Scientific Research Applications

MFCD02366798 has a wide range of scientific research applications In chemistry, it is used for studying radical reactions and click chemistry In biology, it can be employed in the investigation of molecular interactions and pathwaysAdditionally, in industry, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of MFCD02366798 involves its interaction with specific molecular targets and pathways. For instance, it can enhance the activation of the immune system by improving antigen presentation and enhancing the activation of cytotoxic T lymphocytes . This is achieved through the disruption of key signaling pathways, such as the NF-κB signaling pathway, which promotes cancer cell apoptosis and reduces treatment resistance. The compound also boosts IFNγ signaling through the JAK/STAT pathway, further supporting improved immune responses.

Comparison with Similar Compounds

MFCD02366798 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various alkynyl cyclopropa[c]coumarin derivatives and phenothiazine dyes. These compounds share some chemical properties and reactivity but differ in their specific applications and effectiveness. For example, while other compounds may also participate in click chemistry, this compound’s ability to undergo reversible click reactions with ultraviolet light sets it apart .

Properties

IUPAC Name

ethyl 3-[1-(4-bromoanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-3-31-22(30)13-12-18-15(2)19(14-26)24-28-20-6-4-5-7-21(20)29(24)23(18)27-17-10-8-16(25)9-11-17/h4-11,27H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGXJXVIIROKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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